
2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-Dimethylphenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C20H23FN2O2 and its molecular weight is 342.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been synthesized through a process involving enaminones, showing efficacy in synthesis methods (Bhat et al., 2018).
- Studies on the synthesis of flunarizine, a drug related to the compound , highlight the potential of piperazine-based compounds in drug development (Shakhmaev et al., 2016).
Medicinal Chemistry
- Research on acetamide derivatives of phthalimide, including those derived from piperazine, has shown promising anticonvulsant properties, highlighting the medical relevance of such compounds (Kamiński et al., 2011).
- A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) has shown significant biological activities, indicating the compound's potential in medicinal applications (Khan et al., 2019).
Molecular and Material Sciences
- The synthesis and characterization of polyamides containing piperazine derivatives show the diverse applicability of these compounds in material science, furthering our understanding of their potential in various fields (Hattori & Kinoshita, 1979).
Biochemical Research
- Studies have identified novel bivalent sigma-2 receptor/TMEM97 ligands with cytotoxic activity, indicating the potential of piperazine-based compounds in biochemical research, particularly in cancer therapy (Liu et al., 2021).
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-14-6-5-7-16(15(14)2)19(20(24)25)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9,19H,10-13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMYWSTENGECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
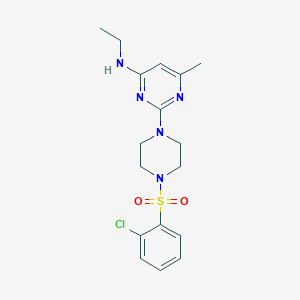

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

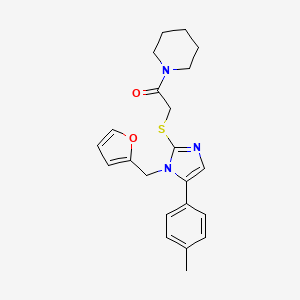
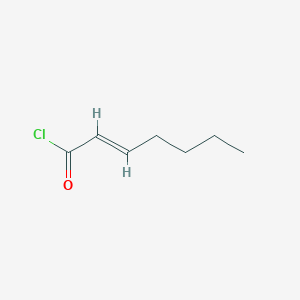
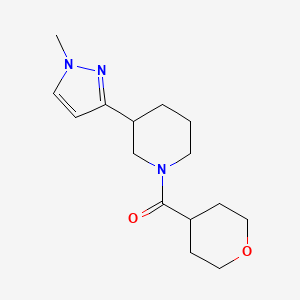
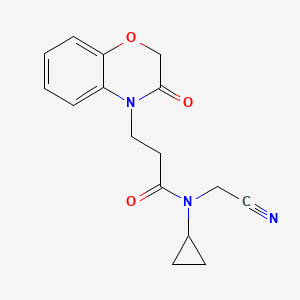

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
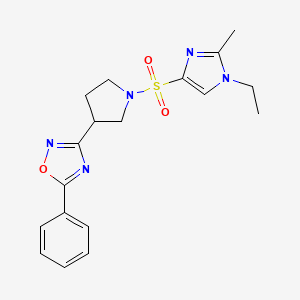
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)
![N-(3-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2359766.png)
